1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride
Overview
Description
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride is a synthetic compound that has been widely used in scientific research for various purposes. This compound is a member of the piperazine family, which is known for its diverse biological activities. The unique chemical structure of 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride makes it an ideal candidate for a wide range of applications in the field of biochemistry and pharmacology.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride and its related compounds, such as 1-(2,3-dichlorophenyl)piperazine, are primarily recognized as pharmaceutical intermediates. These compounds are synthesized through various processes like alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The synthesis method and factors affecting each reaction phase are crucial for obtaining high-quality pharmaceutical intermediates, with total yields reported around 48.2% to 53.3% (Quan, 2006), (Li Ning-wei, 2006).
Biological Activities and Potential Applications
Piperazine-based dithiocarbamates, which include structures related to 1-(5-Nitrothiophene-2-carbonyl)piperazine, have been studied for their pharmacological potential. These compounds exhibit varied biological activities, such as anti-lung carcinoma effects, thrombolytic, and hemolytic properties. The efficacy of these compounds as potential anticancer agents is influenced by the types of substituents on the aryl ring (Hafeez et al., 2022).
N, S-substituted nitro dienes, derived from reactions involving similar compounds, have been structurally studied. These compounds are obtained from reactions involving aliphatic thiols and show potential in pharmaceutical applications (Ibiş & Deniz, 2007).
The interaction of similar compounds with neurotransmitter receptors, like 1-(m-Chlorophenyl)piperazine (mCPP) with serotonin receptors, has been studied. These interactions are critical in understanding the pharmacological potential and receptor binding properties of such compounds (Hamik & Peroutka, 1989).
Chemical Properties and Synthesis Techniques
Novel synthesis methods and chemical properties of derivatives of piperazine, including the synthesis of 1-(2-Nitrophenyl)Piperrazine Hydrochloride, have been explored. These studies focus on different approaches for synthesis, providing insights into the most efficient methods in terms of yield and quality (Fuhong Xiao, 2001).
The kinetics of formation of potentially harmful compounds like N-nitrosopiperazine from reactions involving piperazine in CO2 capture systems have also been studied. This research is significant in understanding the environmental impact and safety aspects of using piperazine-based compounds (Goldman, Fine, & Rochelle, 2013).
properties
IUPAC Name |
(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S.ClH/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15;/h1-2,10H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBRSKUTZYCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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